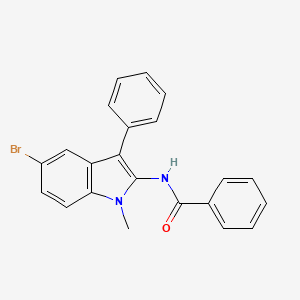
N-(5-Bromo-1-methyl-3-phenyl-1H-indol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Bromo-1-methyl-3-phenyl-1H-indol-2-yl)benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry. This compound features a benzamide group attached to an indole ring, which is further substituted with a bromine atom, a methyl group, and a phenyl group.
Méthodes De Préparation
The synthesis of N-(5-Bromo-1-methyl-3-phenyl-1H-indol-2-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole core, which can be achieved through the Fischer indole synthesis.
N-Methylation: The methylation of the nitrogen atom in the indole ring is carried out using methyl iodide or dimethyl sulfate in the presence of a base.
Analyse Des Réactions Chimiques
N-(5-Bromo-1-methyl-3-phenyl-1H-indol-2-yl)benzamide undergoes various chemical reactions, including:
Applications De Recherche Scientifique
N-(5-Bromo-1-methyl-3-phenyl-1H-indol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential biological activities, including anticancer, antiviral, and antimicrobial properties.
Biological Studies: The compound is used in biological studies to investigate its effects on various cellular pathways and molecular targets.
Chemical Biology: It serves as a tool compound in chemical biology to study the interactions between small molecules and biological macromolecules.
Mécanisme D'action
The mechanism of action of N-(5-Bromo-1-methyl-3-phenyl-1H-indol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
N-(5-Bromo-1-methyl-3-phenyl-1H-indol-2-yl)benzamide can be compared with other indole derivatives:
Propriétés
Numéro CAS |
62693-59-8 |
|---|---|
Formule moléculaire |
C22H17BrN2O |
Poids moléculaire |
405.3 g/mol |
Nom IUPAC |
N-(5-bromo-1-methyl-3-phenylindol-2-yl)benzamide |
InChI |
InChI=1S/C22H17BrN2O/c1-25-19-13-12-17(23)14-18(19)20(15-8-4-2-5-9-15)21(25)24-22(26)16-10-6-3-7-11-16/h2-14H,1H3,(H,24,26) |
Clé InChI |
DKRPONATNNGFRG-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)Br)C(=C1NC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


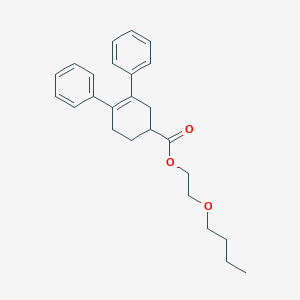
![N-{3-[Ethyl(2-methoxyethyl)amino]-4-methoxyphenyl}acetamide](/img/structure/B14515789.png)
![8-Hydroxy-2,2,6-trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B14515792.png)
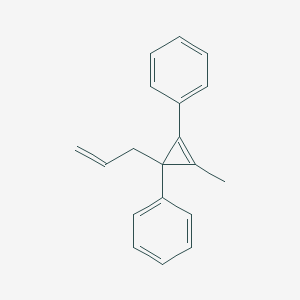
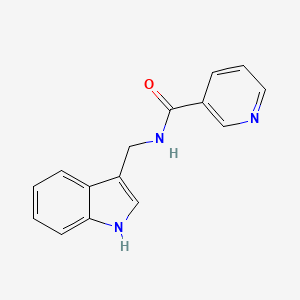
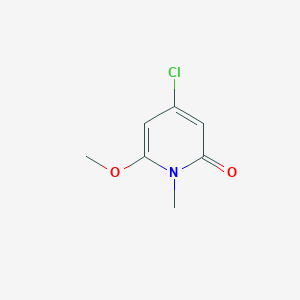


![2-[1-(4-Methoxyphenyl)-1-oxododecan-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14515819.png)
![2-{Bis[4-(dimethylamino)phenyl]methyl}-5-ethoxybenzoic acid](/img/structure/B14515827.png)
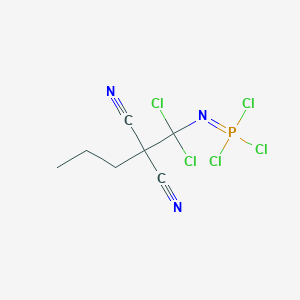
![Silane, trimethyl[(3-nitrophenyl)methoxy]-](/img/structure/B14515835.png)
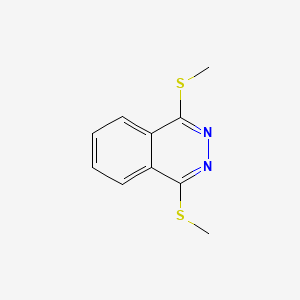
![{[(Ethoxycarbonyl)amino]methyl}(tripropyl)phosphanium chloride](/img/structure/B14515844.png)
